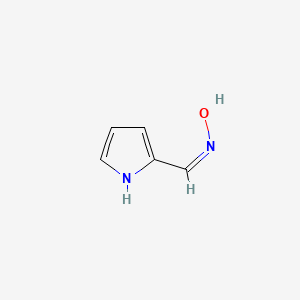
Pyrrole-2-carboxaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole-2-carboxaldoxime is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a formyl group (–CHO) attached to the second carbon of the pyrrole ring and an oxime group (–C=N–OH) attached to the formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrole-2-carboxaldoxime can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of pyrrole derivatives generally involves similar reaction conditions. Industrial production may employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrole-2-carboxaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
Applications De Recherche Scientifique
Pyrrole-2-carboxaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of pyrrole-2-carboxaldoxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the oxime group but has similar reactivity due to the formyl group.
Pyrrole-2-carboxamide: Contains an amide group instead of an oxime group, leading to different reactivity and applications.
Pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a formyl group, affecting its chemical properties and applications.
Uniqueness
Pyrrole-2-carboxaldoxime is unique due to the presence of both the formyl and oxime groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C5H6N2O |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
(NZ)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4- |
Clé InChI |
BBRQKFAQWZJCJL-DAXSKMNVSA-N |
SMILES isomérique |
C1=CNC(=C1)/C=N\O |
SMILES canonique |
C1=CNC(=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


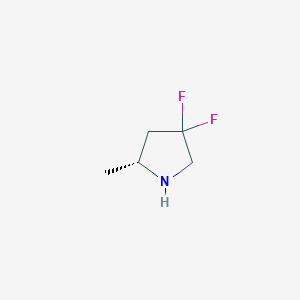
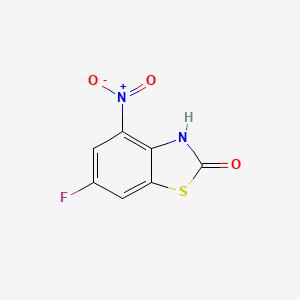
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
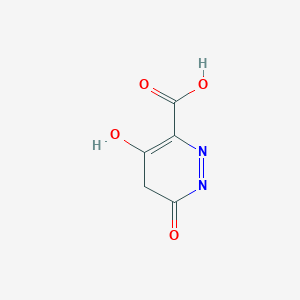
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
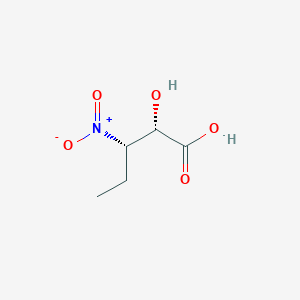
![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)


